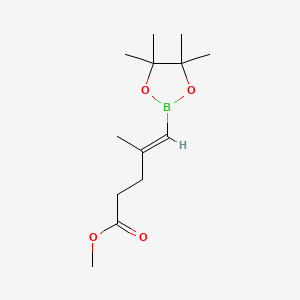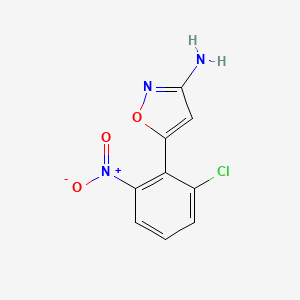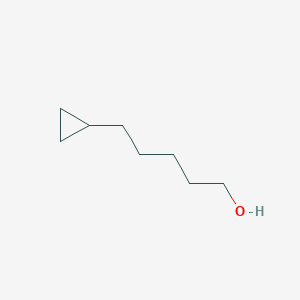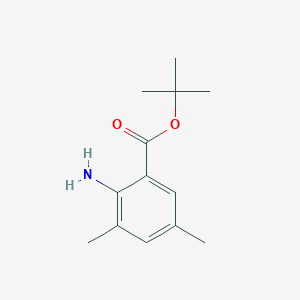![molecular formula C9H8Cl2N2O3 B13559529 Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate is a chemical compound with the molecular formula C9H8Cl2N2O3 and a molecular weight of 263.07742 . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms at positions 5 and 6, and a formamido group attached to the 3-position of the pyridine ring. The compound is often used in various scientific research applications due to its distinctive properties.
准备方法
The synthesis of Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloropyridine-3-carboxylic acid.
Formation of Formamido Group: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation: The acid chloride is reacted with formamide to introduce the formamido group.
Esterification: Finally, the formamido acid is esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate can be compared with other similar compounds, such as:
Methyl 2-[(3,6-dichloropyridin-2-YL)formamido]acetate: This compound has a similar structure but with chlorine atoms at different positions on the pyridine ring.
Methyl 2-[(4,5-dichloropyridin-3-YL)formamido]acetate: Another similar compound with chlorine atoms at positions 4 and 5.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C9H8Cl2N2O3 |
|---|---|
分子量 |
263.07 g/mol |
IUPAC 名称 |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-16-7(14)4-13-9(15)5-2-6(10)8(11)12-3-5/h2-3H,4H2,1H3,(H,13,15) |
InChI 键 |
SKCUVXICCZSVEO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)


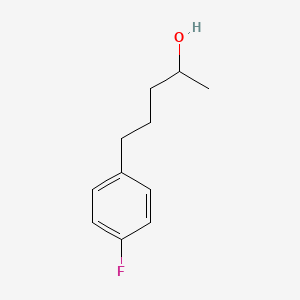
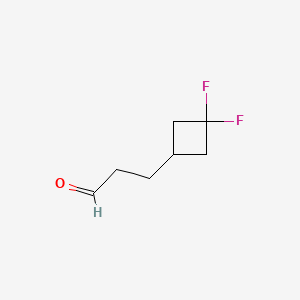
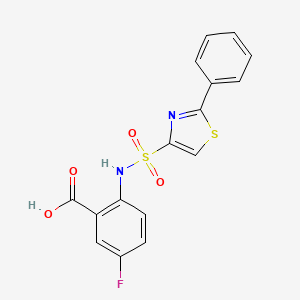
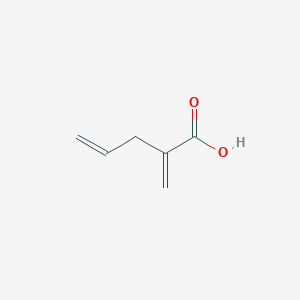
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
